Bis(4-methyl-3-nitrophenyl)diazene 1-oxide

説明

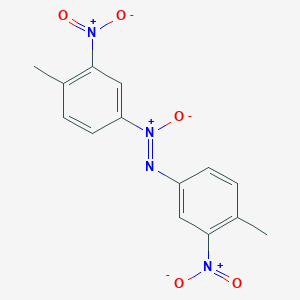

Bis(4-methyl-3-nitrophenyl)diazene 1-oxide is an organic compound with the molecular formula C14H12N4O5 and a molecular weight of 316.27 g/mol . It is known for its unique structure, which includes two nitrophenyl groups connected by a diazene (N=N) linkage with an oxide group. This compound is typically a solid with a grayish-white to light beige color and has a melting point of 167-170°C .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-methyl-3-nitrophenyl)diazene 1-oxide typically involves the reaction of 4-methyl-3-nitroaniline with nitrous acid to form the corresponding diazonium salt. This intermediate is then coupled with another molecule of 4-methyl-3-nitroaniline under controlled conditions to form the diazene linkage . The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and the use of solvents like dimethyl sulfoxide (DMSO) to ensure high yield and purity .

化学反応の分析

Types of Reactions

Bis(4-methyl-3-nitrophenyl)diazene 1-oxide undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

Oxidation: The compound can be oxidized further to form different oxides or nitrates.

Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are employed.

Major Products Formed

Reduction: 4-methyl-3-phenylenediamine.

Oxidation: Various nitro and nitrate derivatives.

Substitution: Compounds with different functional groups replacing the nitro groups.

科学的研究の応用

Bis(4-methyl-3-nitrophenyl)diazene 1-oxide has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

作用機序

The mechanism of action of Bis(4-methyl-3-nitrophenyl)diazene 1-oxide involves its interaction with molecular targets through its nitro and diazene groups. These interactions can lead to various biochemical effects, including inhibition of enzyme activity or disruption of cellular processes. The exact pathways and molecular targets are still under investigation .

類似化合物との比較

Similar Compounds

Bis(4-methoxyphenyl)diazene 1-oxide: Similar structure but with methoxy groups instead of nitro groups.

Bis(4-chlorophenyl)diazene 1-oxide: Contains chlorine atoms instead of nitro groups.

Bis(4-aminophenyl)diazene 1-oxide: Features amino groups instead of nitro groups.

Uniqueness

Bis(4-methyl-3-nitrophenyl)diazene 1-oxide is unique due to its specific combination of nitro and methyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .

生物活性

Bis(4-methyl-3-nitrophenyl)diazene 1-oxide is an organic compound characterized by its unique structure, which includes two 4-methyl-3-nitrophenyl groups linked by a diazene (N=N) bond and an oxide group. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities.

- Molecular Formula : C14H12N4O5

- Appearance : Grayish-white to light beige solid

- Melting Point : 167 to 170 °C

- Solubility : Hygroscopic; should be stored under inert conditions to maintain stability

The biological activity of this compound is primarily attributed to its nitro and diazene functional groups. These groups can interact with various molecular targets, potentially leading to:

- Enzyme Inhibition : The compound may inhibit certain enzymes, disrupting metabolic pathways.

- Cellular Disruption : It can interfere with cellular processes, affecting cell viability and function.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. This property makes it a candidate for further investigation as a potential antimicrobial agent.

Cytotoxicity

Studies have shown that this compound exhibits cytotoxic effects on different cell lines. The cytotoxicity is likely due to its ability to disrupt cellular functions through interactions with cellular components.

Insecticidal Activity

The compound has also been studied for its insecticidal properties, showing effectiveness in affecting insect growth and development. This suggests potential applications in agricultural settings as a pest control agent.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Bis(4-methoxyphenyl)diazene 1-oxide | C14H14N2O2 | Lacks nitro groups; less reactive |

| Diazene, bis(4-nitrophenyl)-1-oxide | C14H10N4O5 | Similar structure but different nitro substitution |

| 4-Methyl-3-nitroaniline | C7H8N2O2 | Single aromatic ring; used in dye synthesis |

This compound stands out due to its specific combination of methyl and nitro substitutions, enhancing its reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

-

Antimicrobial Activity Study :

- A study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as E. coli and Staphylococcus aureus. Results indicated that the compound exhibited significant inhibitory effects, suggesting potential use in treating bacterial infections.

-

Cytotoxicity Assays :

- In vitro assays conducted on human cancer cell lines demonstrated that this compound induced cytotoxic effects with varying IC50 values, indicating its potential as a chemotherapeutic agent. For instance, the compound showed an IC50 value of approximately 15 µM against breast cancer cells, highlighting its selective toxicity towards cancerous cells over normal cells.

-

Insect Growth Regulation :

- Field studies assessing the impact of this compound on pest populations revealed a significant reduction in growth rates among treated insects compared to controls. This suggests that this compound could be developed into a novel insecticide for agricultural applications.

特性

IUPAC Name |

(4-methyl-3-nitrophenyl)-(4-methyl-3-nitrophenyl)imino-oxidoazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O5/c1-9-3-5-11(7-13(9)17(20)21)15-16(19)12-6-4-10(2)14(8-12)18(22)23/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNXNJGNHOMJIMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=[N+](C2=CC(=C(C=C2)C)[N+](=O)[O-])[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801031802 | |

| Record name | Diazene, bis(4-methyl-3-nitrophenyl)-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5679-89-0 | |

| Record name | Diazene, bis(4-methyl-3-nitrophenyl)-, 1-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005679890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diazene, bis(4-methyl-3-nitrophenyl)-, 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801031802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。